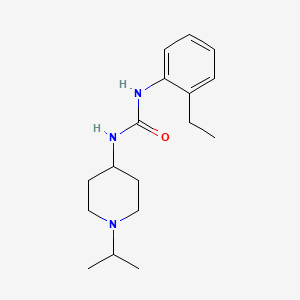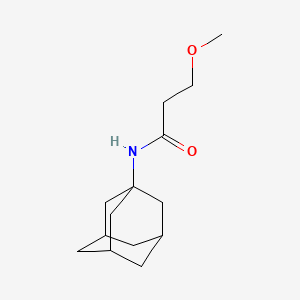
5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione is a synthetic compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as SORAFENIB, a drug that has been approved by the Food and Drug Administration (FDA) for the treatment of liver, kidney, and thyroid cancer.
作用机制
The mechanism of action of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione involves the inhibition of several signaling pathways that are involved in cancer progression and angiogenesis. This compound targets the RAF/MEK/ERK signaling pathway, which is a key pathway that regulates cell proliferation and survival. In addition, it inhibits the VEGFR and PDGFR signaling pathways, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione have been extensively studied in vitro and in vivo. This compound has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion in cancer cells. It also inhibits angiogenesis by suppressing the production of pro-angiogenic factors and promoting the secretion of anti-angiogenic factors. In addition, it has been reported to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione in lab experiments is its specificity towards cancer cells and angiogenesis. This compound has been shown to selectively target cancer cells and inhibit angiogenesis, without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which could affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs and derivatives of this compound, which could have improved pharmacological properties and efficacy. In addition, the combination of this compound with other anticancer agents could be explored to enhance its therapeutic potential. Furthermore, the investigation of the immunomodulatory properties of this compound could lead to the development of new treatments for inflammatory diseases.
Conclusion:
In conclusion, 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione is a synthetic compound that has shown promising results in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of several signaling pathways that are involved in cancer progression and angiogenesis. This compound has been extensively studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. There are several future directions for the research and development of this compound, which could lead to the development of new treatments for cancer and inflammatory diseases.
合成方法
The synthesis of 5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione involves the condensation of 4-ethoxybenzaldehyde with 5-chloro-1H-indole-2,3-dione in the presence of a base. The resulting product is then purified by recrystallization to obtain a white crystalline powder. This synthesis method has been reported in several studies and has been optimized to improve the yield and purity of the compound.
科学研究应用
5-chloro-1-(4-ethoxybenzyl)-1H-indole-2,3-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-tumor, anti-angiogenic, and anti-proliferative activities, making it a promising candidate for the treatment of various types of cancer. In addition, this compound has been reported to have anti-inflammatory, antioxidant, and immunomodulatory properties, which could be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
5-chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-2-22-13-6-3-11(4-7-13)10-19-15-8-5-12(18)9-14(15)16(20)17(19)21/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNCKDGZZDUUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)
![N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5293914.png)

![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![2-(3-chlorophenoxy)-N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}acetamide](/img/structure/B5293937.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)
![2-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]cyclopentanone](/img/structure/B5293944.png)
